

Discovery and history of O-Demethyltramadol as a tramadol metabolite

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Compound of Interest

Compound Name: O-Demethyltramadol

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The Discovery and History of O-Desmethyltramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, has a complex pharmacological profile that is significantly influenced by its metabolism. This technical guide provides an in-depth exploration of the discovery and history of its primary active metabolite, O-Desmethyltramadol (O-DSMT). Since the initial development of tramadol by the German pharmaceutical company Grünenthal GmbH and its launch in 1977, the understanding of its mechanism of action has evolved, revealing the critical role of its metabolites. O-DSMT, in particular, has been identified as a potent μ -opioid receptor agonist, contributing significantly to the analgesic effects of the parent drug. This guide will detail the historical context of its discovery, the key metabolic pathways, and the experimental protocols used to identify and characterize this pivotal metabolite.

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of tramadol and O-Desmethyltramadol.

Table 1: Pharmacokinetic Parameters of Tramadol and O-Desmethyltramadol

Parameter	Tramadol	O-Desmethyiltramadol (M1)	Reference(s)
Bioavailability (oral)	~75%	-	[1]
Time to Peak Plasma Concentration (Tmax)	~2 hours	~3 hours	[1]
Protein Binding	~20%	Not specified	[2]
Elimination Half-life	~6.3 hours	~9 hours	[2]
Excretion	~30% unchanged in urine	~60% as metabolites in urine	[3]

Table 2: In Vitro Metabolism of Tramadol in Human Liver Microsomes

Parameter	(+)-Tramadol	(-)-Tramadol	Reference(s)
Vmax (O-demethylation)	125 pmol/mg/min	210 pmol/mg/min	[4]
Km (O-demethylation)	210 μ M	210 μ M	[4]

Discovery and History

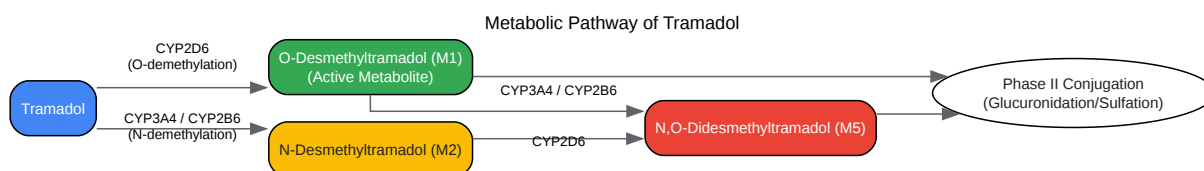
Tramadol was first synthesized in 1962 and launched in Germany in 1977 by Grünenthal GmbH[2]. Early research focused on the pharmacological properties of the parent compound. However, the full picture of its analgesic efficacy began to emerge with the investigation of its metabolic fate.

While the exact first report of the identification of O-Desmethyiltramadol is not readily available in a single seminal paper, early studies on the biotransformation of tramadol in the 1980s laid the groundwork. A significant publication in 1992 detailed the in vitro metabolism of tramadol using human liver microsomes, providing a quantitative analysis of the O-demethylation process that produces O-DSMT[4]. This study demonstrated the stereoselective nature of this metabolic pathway and suggested the involvement of the cytochrome P450 enzyme, P-450IID6

(now known as CYP2D6)[4]. Subsequent research has solidified the understanding that tramadol itself is a prodrug, with O-DSMT being the primary contributor to its opioid-mediated analgesic effects due to its significantly higher affinity for the μ -opioid receptor[1][2].

Mandatory Visualization

Tramadol Metabolism Pathway

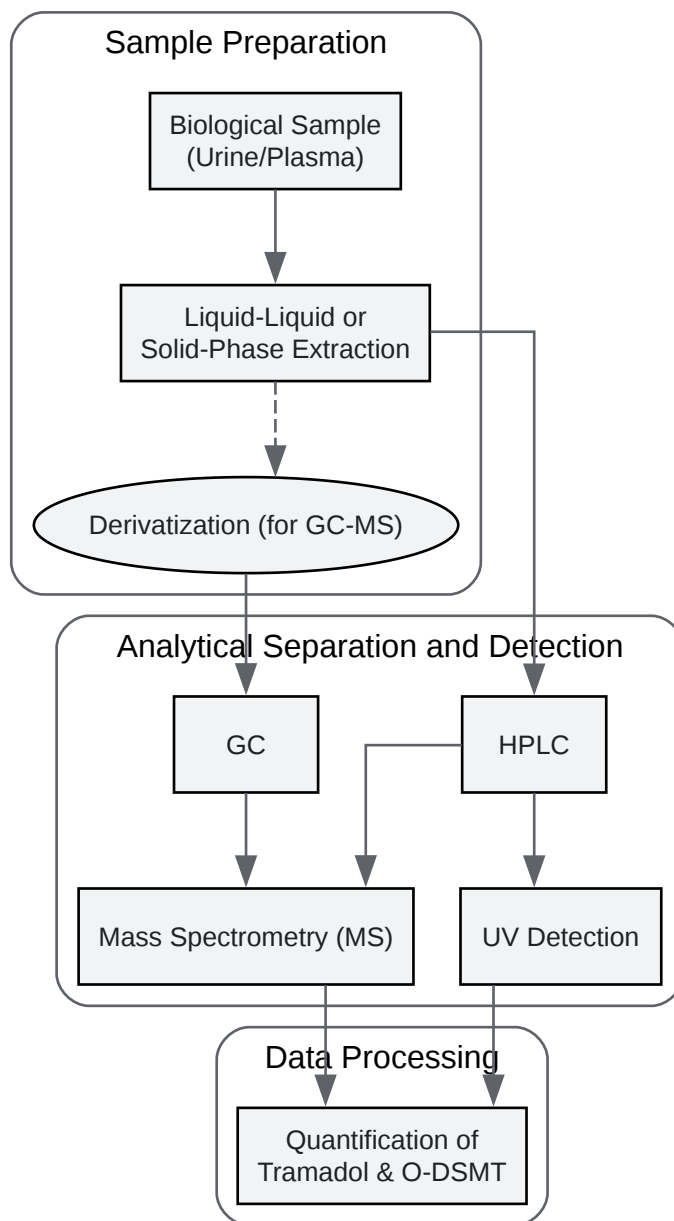


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Caption: Metabolic conversion of tramadol to its primary metabolites.

Experimental Workflow for Metabolite Analysis

Typical Workflow for Tramadol Metabolite Analysis



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Caption: Generalized workflow for the analysis of tramadol and its metabolites.

Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the characterization of O-Desmethyltramadol are outlined below.

In Vitro Metabolism of Tramadol in Human Liver Microsomes

This protocol is based on the methodology described in the 1992 study by Paar et al[4].

- Objective: To determine the kinetics of tramadol's O-demethylation and N-demethylation in human liver microsomes.
- Materials:
 - Human liver microsomes
 - NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
 - Tramadol enantiomers ((+)-tramadol and (-)-tramadol)
 - Phosphate buffer (pH 7.4)
- Procedure:
 - Incubate human liver microsomes with varying concentrations of (+)-tramadol or (-)-tramadol in phosphate buffer.
 - Initiate the metabolic reaction by adding the NADPH-generating system.
 - Incubate the mixture at 37°C for a specified time.
 - Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant for the presence of tramadol and its metabolites using High-Performance Liquid Chromatography (HPLC).
- Data Analysis:
 - Determine the concentrations of O-Desmethyltramadol and N-Desmethyltramadol.

- Calculate the reaction velocities (V) at different substrate concentrations.
- Determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_{max}) from Lineweaver-Burk plots.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tramadol and Metabolites in Urine

This protocol is a generalized representation based on methods described in the literature[5][6].

- Objective: To identify and quantify tramadol and its metabolites in human urine.
- Sample Preparation (Liquid-Liquid Extraction):
 - To a urine sample, add an internal standard.
 - Adjust the pH of the urine to basic conditions (e.g., pH 9-10) with a suitable buffer.
 - Extract the analytes with an organic solvent mixture (e.g., ethyl acetate/diethyl ether).
 - Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for GC-MS analysis. For some methods, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve the chromatographic properties of the analytes.
- GC-MS Conditions:
 - Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).
 - Carrier Gas: Helium.
 - Injection Mode: Splitless.
 - Temperature Program: A programmed temperature ramp to separate the analytes.
 - Mass Spectrometer: Operated in electron ionization (EI) mode.

- Detection: Selected Ion Monitoring (SIM) mode for quantification of target analytes.
- Data Analysis:
 - Identify tramadol and its metabolites based on their retention times and mass spectra.
 - Quantify the analytes by comparing their peak areas to that of the internal standard using a calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis of Tramadol and O-Desmethyiltramadol in Plasma

This protocol is a composite of methodologies found in the literature^{[1][4]}.

- Objective: To quantify tramadol and O-Desmethyiltramadol in human plasma.
- Sample Preparation (Protein Precipitation):
 - To a plasma sample, add an internal standard.
 - Add a protein precipitating agent (e.g., acetonitrile or perchloric acid).
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Inject the clear supernatant directly into the HPLC system or after evaporation and reconstitution.
- HPLC Conditions:
 - Column: Reversed-phase C18 column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
 - Detection:

- UV Detection: Monitoring at a wavelength where tramadol and O-DSMT absorb (e.g., ~270 nm).
- Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity.
- Data Analysis:
 - Identify and quantify tramadol and O-DSMT based on their retention times and detector response compared to standards.

Conclusion

The discovery of O-Desmethyltramadol as the primary active metabolite of tramadol was a pivotal moment in understanding the analgesic properties of this widely used drug. It highlighted the importance of metabolic activation and the role of pharmacogenetics, particularly the influence of CYP2D6 polymorphisms, in patient response. The development of robust analytical methods has been crucial in elucidating the complex metabolic pathways and pharmacokinetic profiles of tramadol and its metabolites. This technical guide provides a comprehensive overview of the historical discovery, key data, and experimental methodologies that form the foundation of our current knowledge of O-Desmethyltramadol, serving as a valuable resource for professionals in the fields of pharmacology and drug development.

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